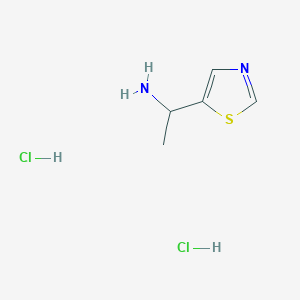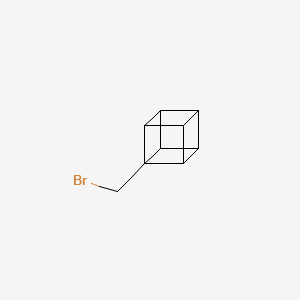
(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane” is C9H9Br. This indicates that the molecule consists of nine carbon atoms, nine hydrogen atoms, and one bromine atom. The structure is characterized by a cubic arrangement of the carbon atoms, with the bromomethyl group attached to one of the carbon atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 197.07 . The compound is predicted to have a boiling point of 128.1±8.0 °C and a density of 2.074±0.06 g/cm3 .
Scientific Research Applications
Homolytic Reactions and Radical Generation
A study by Della et al. (1992) explored homolytic reactions of cubanes, which includes the generation and characterization of cubyl radicals. This research is significant in understanding the chemical behavior of cubane derivatives in various reactions, particularly in the context of radical generation and stability. The study found that cubyl radicals can abstract hydrogen atoms from other molecules, and their reactivity is influenced by substituents on the cubane molecule (Della, E. W., Head, N., Mallon, P., & Walton, J., 1992).
Organometallic Oxides and Structural Properties
Research by Bottomley et al. (1991) delved into the synthesis and properties of organometallic oxides using cubane structures. This study provides insights into the structural properties and chemical behaviors of cubane derivatives in organometallic chemistry. The findings contribute to our understanding of cubane’s versatility in forming complex structures with metal ions (Bottomley, F., Chen, J., MacIntosh, S. M., & Thompson, R. C., 1991).
Supramolecular Chemistry and Complex Formation
Jelínková et al. (2017) reported the use of a cubane derivative in supramolecular chemistry, specifically in forming inclusion complexes with cucurbiturils. This study highlights cubane's potential in designing novel supramolecular structures, which can have implications in areas like drug delivery systems (Jelínková, K., Surmová, H., Matelová, A., Rouchal, M., Prucková, Z., Dastychová, L., Nečas, M., & Vícha, R., 2017).
Polyamides with Cubane Backbone
Mahkam and Sanjani (2000) investigated the synthesis and characterization of cubane polyamides. The study focused on developing polymers with cubane as the backbone, potentially opening avenues for unique material properties in polymer science (Mahkam, M., & Sanjani, N. S., 2000).
Novel Cubane Clusters and Catalytic Properties
Titi et al. (2020) explored the synthesis of a novel twisted cubane cluster with potential applications in catalysis. This research highlights the utility of cubane derivatives in developing new catalysts with specific reactivity and stability characteristics (Titi, A., Oshio, H., Touzani, R., Mouslim, M., Zarrouk, A., Hammouti, B., Al‐Zaqri, N., Alsalme, A., & Warad, I., 2020).
Medicinal Chemistry and Biologically Active Molecules
Reekie et al. (2018) discussed the use of cubane in medicinal chemistry, particularly in the development of biologically active molecules. The unique spatial arrangement of cubane allows for probing active sites in biological systems, indicating its potential in pharmaceutical applications (Reekie, T., Williams, C. M., Rendina, L., & Kassiou, M., 2018).
Safety and Hazards
“(2r,3r,5r,6r,7r,8r)-1-(Bromomethyl)cubane” is classified as a dangerous substance. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
properties
IUPAC Name |
1-(bromomethyl)cubane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-1-9-6-3-2-4(6)8(9)5(2)7(3)9/h2-8H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEKXCRPVQXQFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C4C3C25)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

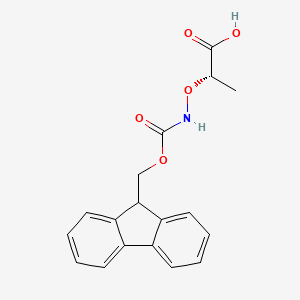
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)

![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)
![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)
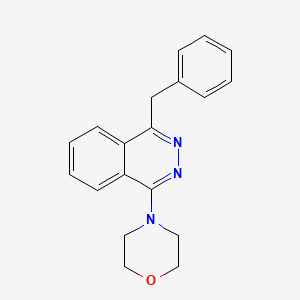
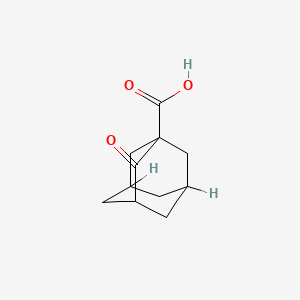
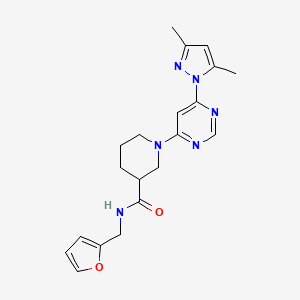

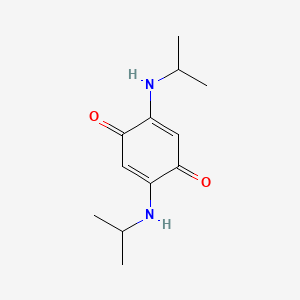
![Butyl[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B2369004.png)
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)
